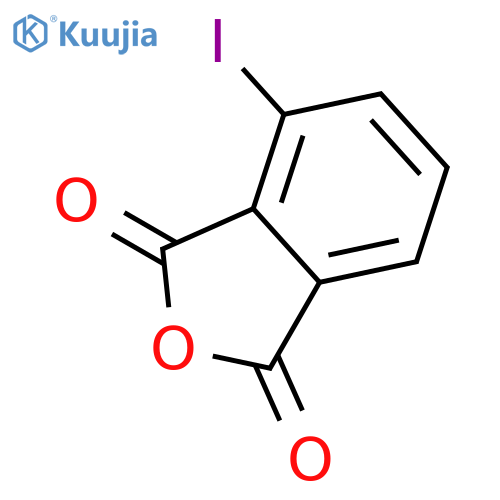

Cas no 28418-88-4 (4-Iodoisobenzofuran-1,3-dione)

4-Iodoisobenzofuran-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 4-Iodoisobenzofuran-1,3-dione

- 3-IODOPHTHALIC ANHYDRIDE

- 4-iodo-1,3-Isobenzofurandione

- 4-iodo-2-benzofuran-1,3-dione

- 1,3-Isobenzofurandione,4-iodo

- 3-iodophthalic acid anhydride

- 3-Jod-phthalsaeure-anhydrid

- 4-iodo-isobenzofuran-1,3-dione

- 4-iodophthalic anhydride

- C8H3IO3

- 28418-88-4

- SY229179

- NSC 135150

- MFCD08458692

- iodoisobenzofuran-1,3-dione

- CS-0129466

- DTXSID70300160

- SCHEMBL551381

- SKHCDRLTAOLKHQ-UHFFFAOYSA-N

- A854523

- W-200277

- 4-iodo-1,3-dihydro-2-benzofuran-1,3-dione

- GEO-01603

- AMY3923

- NSC-135150

- EN300-250352

- AKOS015901276

- AS-9660

- 4-iodo-2-benzofuran-1,3-dione;4-Iodoisobenzofuran-1,3-dione

- NSC135150

- 3-iodo-phthalic acid anhydride

- STL555780

- DB-349403

- BBL101983

-

- MDL: MFCD08458692

- インチ: InChI=1S/C8H3IO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H

- InChIKey: SKHCDRLTAOLKHQ-UHFFFAOYSA-N

- ほほえんだ: IC1=C2C(=O)OC(=O)C2=CC=C1

計算された属性

- せいみつぶんしりょう: 273.91300

- どういたいしつりょう: 273.913

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.4A^2

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: NA

- 密度みつど: 2.198

- ゆうかいてん: Not available

- ふってん: 377.9°C at 760 mmHg

- フラッシュポイント: 182.3°C

- 屈折率: 1.707

- PSA: 43.37000

- LogP: 1.60180

4-Iodoisobenzofuran-1,3-dione セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-Iodoisobenzofuran-1,3-dione 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Iodoisobenzofuran-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD238308-250mg |

4-Iodoisobenzofuran-1,3-dione |

28418-88-4 | 97% | 250mg |

¥30.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I62300-1g |

4-Iodoisobenzofuran-1,3-dione |

28418-88-4 | 97% | 1g |

¥53.0 | 2022-04-27 | |

| TRC | I737988-50mg |

4-Iodoisobenzofuran-1,3-Dione |

28418-88-4 | 50mg |

$ 50.00 | 2022-06-04 | ||

| Enamine | EN300-250352-10.0g |

4-iodo-1,3-dihydro-2-benzofuran-1,3-dione |

28418-88-4 | 95% | 10.0g |

$75.0 | 2024-06-19 | |

| abcr | AB480655-250 mg |

4-Iodo-2-benzofuran-1,3-dione, 95%; . |

28418-88-4 | 95% | 250MG |

€58.00 | 2022-06-09 | |

| TRC | I737988-100mg |

4-Iodoisobenzofuran-1,3-Dione |

28418-88-4 | 100mg |

$ 70.00 | 2022-06-04 | ||

| Chemenu | CM160433-5g |

4-Iodoisobenzofuran-1,3-dione |

28418-88-4 | 97% | 5g |

$401 | 2021-06-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GO821-5g |

4-Iodoisobenzofuran-1,3-dione |

28418-88-4 | 97% | 5g |

448.0CNY | 2021-07-14 | |

| Ambeed | A247613-25g |

4-Iodoisobenzofuran-1,3-dione |

28418-88-4 | 97% | 25g |

$180.0 | 2025-02-24 | |

| eNovation Chemicals LLC | D655716-5g |

4-Iodo-1,3-Isobenzofurandione |

28418-88-4 | 97% | 5g |

$760 | 2024-06-05 |

4-Iodoisobenzofuran-1,3-dione サプライヤー

4-Iodoisobenzofuran-1,3-dione 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819

-

Alexis Perea,Karim Zaghib,Daniel Bélanger J. Mater. Chem. A, 2015,3, 2776-2783

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

4-Iodoisobenzofuran-1,3-dioneに関する追加情報

4-ヨードイソベンゾフラン-1,3-ジオン(CAS No. 28418-88-4)の化学的特性と応用

4-ヨードイソベンゾフラン-1,3-ジオン(CAS No. 28418-88-4)は、有機合成や医薬品開発において重要な中間体として知られています。この化合物は、そのユニークな化学構造と反応性により、様々な研究分野で活用されています。本稿では、4-ヨードイソベンゾフラン-1,3-ジオンの化学的特性、合成方法、およびその応用について詳しく説明します。

化学的特性

4-ヨードイソベンゾフラン-1,3-ジオン(CAS No. 28418-88-4)は、分子式C9H5IO3を持つ白色結晶性粉末です。この化合物は、高い熱安定性と良好な溶解性を示し、有機溶媒中での反応が容易に行えます。特に、アセトンやメタノールなどの極性溶媒での溶解性が高く、有機合成における反応媒体として適しています。

合成方法

4-ヨードイソベンゾフラン-1,3-ジオン(CAS No. 28418-88-4)の合成は、いくつかの方法が報告されています。一般的には、イソベンゾフラン-1,3-ジオンを出発物質として使用し、ヨード化ナトリウムやヨード酸ナトリウムなどのヨード化剤を用いてヨード化反応を行います。この反応は通常、アセトンやメタノールなどの極性溶媒中で加熱下で行われます。

応用分野

4-ヨードイソベンゾフラン-1,3-ジオン(CAS No. 28418-88-4)は、主に有機合成の中間体として利用されます。特に、医薬品開発における活性化合物の合成に広く使用されています。例えば、抗がん剤や抗ウイルス剤の合成において、この化合物は重要な役割を果たしています。

最新の研究成果

最近の研究では、4-ヨードイソベンゾフラン-1,3-ジオン(CAS No. 28418-88-4)が新たな医薬品開発に貢献していることが明らかになっています。例えば、ある研究グループは、この化合物を用いて新しい抗がん剤の前駆体を合成することに成功しました。この新しい抗がん剤は、従来の治療法よりも高い効果と低い副作用を持つことが示唆されています。

安全性と取扱い注意点

4-ヨードイソベンゾフラン-1,3-ジオン(CAS No. 28418-88-4)は一般的に安全な化合物ですが、取り扱いには注意が必要です。特に、直接的な皮膚接触や吸入を避けることが重要です。実験室での使用時には適切な保護具を使用し、換気設備の整った環境で作業を行うことを推奨します。

結論

4-ヨードイソベンぞフラン-1,3-ジオン(CAS No. 28418-88-4)は、そのユニークな化学的特性と多様な応用可能性により、有機合成や医薬品開発において重要な役割を果たしています。今後もさらな���研究が進められることにより、新たな医薬品や材料の開発に貢献することが期待されます。

28418-88-4 (4-Iodoisobenzofuran-1,3-dione) 関連製品

- 102928-38-1(3-Iodo-1,2-benzenedicarboxylic Acid 1,2-Dimethyl Ester)

- 1829-28-3(Ethyl 2-iodobenzoate)

- 933585-44-5(Ethyl 2-iodo-5-methylbenzoate)

- 103440-55-7(Methyl 2-iodo-6-methylbenzoate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)